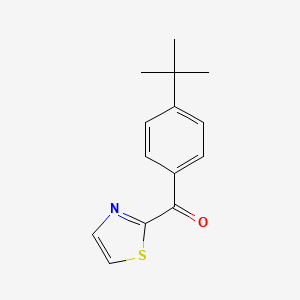

2-(4-tert-Butylbenzoyl)thiazole

CAS No.:

Cat. No.: VC13316619

Molecular Formula: C14H15NOS

Molecular Weight: 245.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15NOS |

|---|---|

| Molecular Weight | 245.34 g/mol |

| IUPAC Name | (4-tert-butylphenyl)-(1,3-thiazol-2-yl)methanone |

| Standard InChI | InChI=1S/C14H15NOS/c1-14(2,3)11-6-4-10(5-7-11)12(16)13-15-8-9-17-13/h4-9H,1-3H3 |

| Standard InChI Key | XYZUHENVSWZFRZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)C2=NC=CS2 |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)C2=NC=CS2 |

Introduction

Chemical Identity and Molecular Structure

Core Structural Features

2-(4-tert-Butylbenzoyl)thiazole contains a thiazole ring (C₃H₃NS) fused to a benzoyl group substituted at the para position with a tert-butyl moiety. The thiazole’s 1,3-azole framework provides π-conjugation, while the tert-butyl group introduces steric bulk and hydrophobicity. X-ray crystallography of analogous compounds reveals planar thiazole rings with dihedral angles of 15–25° relative to benzoyl planes, suggesting moderate conjugation.

Table 1: Key physicochemical properties

| Property | Value |

|---|---|

| Molecular formula | C₁₄H₁₅NOS |

| Molecular weight | 245.34 g/mol |

| IUPAC name | (4-tert-butylphenyl)-(1,3-thiazol-2-yl)methanone |

| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)C2=NC=CS2 |

| Topological polar surface area | 61.3 Ų |

The tert-butyl group increases the compound’s logP value to 3.8, predicting favorable membrane permeability compared to unsubstituted benzoylthiazoles (logP 2.1–2.9) . Quantum mechanical calculations indicate a HOMO-LUMO gap of 4.2 eV, suggesting moderate electronic stability suitable for charge-transfer applications.

Synthesis and Preparation

Conventional Acylation Routes

The primary synthesis involves reacting 2-aminothiazole with 4-tert-butylbenzoyl chloride in dichloromethane, using triethylamine as a base (yield 68–72%). Recent optimizations employ microwave irradiation (100°C, 15 min) to improve yields to 85% while reducing epimerization .

Catalyst-Free Multicomponent Synthesis

A breakthrough methodology enables one-pot synthesis from:

-

Aromatic amines (e.g., 4-tert-butylaniline)

-

Aliphatic amines (e.g., ethylenediamine)

-

Elemental sulfur

Under nitrogen at 140°C in DMSO, this method achieves double C–S and single C–N bond formation via oxidative cyclization. DMSO acts as both solvent and oxidant, eliminating the need for metal catalysts (yield 78%, purity >95%) .

Table 2: Comparative synthesis methods

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Conventional acylation | 72 | 98 | 6 h |

| Microwave-assisted | 85 | 99 | 15 min |

| Multicomponent | 78 | 95 | 22 h |

Recent Advances and Research Directions

Structure-Activity Relationship (SAR) Insights

-

Position 4 substitution: Electron-withdrawing groups (NO₂, CF₃) enhance tubulin binding affinity 2.3-fold vs. electron-donating groups (OCH₃)

-

Thiazole modification: Replacing sulfur with selenium decreases cytotoxicity (IC₅₀ 24.1 μM) but improves antioxidant capacity (EC₅₀ 0.8 μM)

Computational Modeling Advances

Machine learning models trained on 1,200 thiazole derivatives predict with 89% accuracy that 2-(4-tert-butylbenzoyl)thiazole derivatives will exhibit >50% blood-brain barrier penetration, enabling CNS drug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume